molecular formula C20H30O2 B1670357 Pimaric acid CAS No. 127-27-5

Pimaric acid

Cat. No. B1670357
CAS RN: 127-27-5
M. Wt: 302.5 g/mol
InChI Key: MHVJRKBZMUDEEV-APQLOABGSA-N
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Description

Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees . It can be prepared by dehydration of abietic acid, which it usually accompanies in mixtures like rosin . It is soluble in alcohols, acetone, and ethers .


Synthesis Analysis

Pimaric acid can be synthesized from rosin, a forestry resource with a specific three-membered phenanthrene ring structure . .


Molecular Structure Analysis

Pimaric acid has a molecular formula of C20H30O2 . It has five defined stereocentres . The lipophilic residues including Phe 332 in S5 of KV1.1-KV2.1 channels may be critical for the effects of Pimaric acid .


Chemical Reactions Analysis

Pimaric acid modulates recombinant rodent KV channel activity . The enhancement was significant at low potentials (<0 mV) but not at more positive potentials . The point mutation of Phe 332 into Tyr mimics the effects of Pimaric acid on V1/2 and T1/2D and also abolished the further change by addition of Pimaric acid .


Physical And Chemical Properties Analysis

Pimaric acid has a molar mass of 302.458 g·mol−1 . It is soluble in alcohols, acetone, and ethers .

Scientific Research Applications

Anticancer Activity

Pimaric acid has demonstrated significant anticancer effects, particularly in human ovarian cancer cells. Research conducted by Wang Li et al. (2022) found that Pimaric acid induced cytotoxicity in these cells in a dose-dependent manner, mediated through apoptosis, endoplasmic reticulum stress, and cell cycle arrest, without affecting human ovarian epithelial cells significantly. The investigation highlighted the potential of Pimaric acid as a promising anticancer agent against ovarian carcinoma, necessitating further studies for validation Wang Li et al., 2022.

Cardiovascular and Anti-inflammatory Effects

Pimaric acid also showed potential in cardiovascular health, particularly in reducing the migration of human aortic smooth muscle cells (HASMCs) and inhibiting the production of matrix metalloproteinase (MMP)-9, which are crucial in the development of atherosclerosis. A study by Seok‐jong Suh et al. (2012) demonstrated that Pimaric acid inhibits MMP-9 production and HASMC migration induced by tumor necrosis factor (TNF)-α, suggesting its potent anti-atherosclerotic activity Seok‐jong Suh et al., 2012.

Antibacterial and Anti-biofilm Properties

In the context of oral health, 4-epi-Pimaric acid, a derivative of Pimaric acid, has been identified as a potent antibacterial and anti-biofilm agent against oral cavity pathogens. A study highlighted its minimum inhibitory concentration (MIC) against oral pathogens and its effectiveness in inhibiting biofilm formation by Streptococcus mutans, suggesting its potential application in treating oral microbial infections F. Ali et al., 2011.

Modulation of Ion Channels

Pimaric acid has been studied for its effects on ion channels, particularly its ability to activate large-conductance Ca2+-activated K+ (BK) channels, which are significant in various physiological processes. Y. Imaizumi et al. (2002) discovered that Pimaric acid and related compounds could induce membrane hyperpolarization by activating BK channels, suggesting a potential therapeutic application in diseases associated with dysfunctional ion channels Y. Imaizumi et al., 2002.

Safety And Hazards

The safety and hazards of Pimaric acid are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Safety Data Sheet (SDS) of Pimaric acid .

properties

IUPAC Name

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJRKBZMUDEEV-APQLOABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858728
Record name alpha-Pimaricacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimaric acid

CAS RN

127-27-5
Record name Pimaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimaric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIMARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Pimaricacid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
F Ali, PL Sangwan, S Koul, A Pandey, S Bani… - European journal of …, 2012 - Springer
… pimaric acid isolated from aerial parts (stem and leaves) of Aralia cachemirica L. (Araliaceae) against oral cavity pathogens. 4-epi-Pimaric acid … 4-epi-pimaric acid inhibited the clumping …
Number of citations: 29 link.springer.com
CP Kulier - 1962 - search.proquest.com
… The approach to the synthesis of d-pimaric acid planned in the present study involves … relationship to one another, While this work establishes the stereochemistry of d-pimaric acid (I), it …
Number of citations: 0 search.proquest.com
B Green, A Harris, WB Whalley - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… THE structures of dextro- and isodextro-pimaric acid have been well together with the … These results were construed as proof that dextro- and isodextro-pimaric acid are epimeric …
Number of citations: 14 pubs.rsc.org
SJ Suh, CH Kwak, TW Chung, SJ Park… - Chemico-Biological …, 2012 - Elsevier
… In this study, we revealed that pimaric acid (PiMA) purified from Aralia cordata had an inhibitory effect on MMP-9 production and migration of human aortic smooth muscle cells (HASMCs…
Number of citations: 40 www.sciencedirect.com
YA Choe, SI Kim, KS Ju - Chemical Physics Letters, 2022 - Elsevier
… In this work, acrylic pimaric acid (APA) was evaluated as an bio-based substitute for the aromatic diacid monomer including phthalic anhydride (PA) in the synthesis of high oil length (65 …
Number of citations: 3 www.sciencedirect.com
K Sakamoto, Y Suzuki, H Yamamura, S Ohya… - Journal of …, 2017 - Elsevier
… We have previously reported that pimarane compounds including pimaric acid (PiMA) and isopimaric acid activate large-conductance Ca 2+ - activated K + channel (BK channels) 14 . …
Number of citations: 17 www.sciencedirect.com
MM Graff - Journal of the American Chemical Society, 1946 - ACS Publications
… anhydride adduct of Z-pimaric acid with the alcohol in the … adduct of Z-pimaric acid with phosphorus trichloride followed … acid anhydride adduct of Zpimaric acid is identical with the ethyl …
Number of citations: 9 pubs.acs.org
JC Bardhan, SC Sengupta - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… the carboxyl groups present in d-pimaric acid arid abietic acid respectively. From purely … deals with the products derived from d-pimaric acid. For obvious reasons the classical method of …
Number of citations: 20 pubs.rsc.org
W Li, G Xuemei, Z Yilin, W Han, H Yajun… - Acta Biochimica …, 2022 - ojs.ptbioch.edu.pl
… Pimaric acid is a naturally occurring resin and has been found … Pimaric acid in ovarian cancer is still not known. This investigation aimed to evaluate the anticancer effects of Pimaric acid …
Number of citations: 3 ojs.ptbioch.edu.pl
AG Tolstikov, NN Karpyshev, OV Tolstikova… - Russian journal of …, 2001 - Springer
… In particular, we took an interest in the L-pimaric acid and its adducts with maleic anhydride and fumaric acid [15320]. The high optical purity and specific structural features of these …
Number of citations: 14 link.springer.com

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